1-Pentadecanethiol

Catalog No.
S1894281
CAS No.
25276-70-4
M.F
C15H32S
M. Wt
244.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentadecanethiol

CAS Number

25276-70-4

Product Name

1-Pentadecanethiol

IUPAC Name

pentadecane-1-thiol

Molecular Formula

C15H32S

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3

InChI Key

IGMQODZGDORXEN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCS

Canonical SMILES

CCCCCCCCCCCCCCCS

1-Pentadecanethiol is a colorless liquid at room temperature, with a distinct odor typical of thiols. It has a molecular weight of approximately 244.485 g/mol and a boiling point around 300 °C. The compound is insoluble in water but soluble in organic solvents like ethanol and ether, which makes it suitable for various

Currently, there's no documented research on the specific mechanism of action of 1-pentadecanethiol in biological systems.

  • Low to moderate toxicity: Similar to other aliphatic thiols [].
  • Unpleasant odor: Characteristic odor associated with thiols [].

-Pentadecanethiol in Self-Assembled Monolayer (SAM) Research

1-Pentadecanethiol (C15H32S) is a molecule with a long hydrocarbon chain (pentadecane) attached to a thiol group (SH). This unique structure makes it a valuable tool in scientific research, particularly in the field of self-assembled monolayers (SAMs). SAMs are ordered assemblies of molecules that spontaneously form on a substrate. 1-Pentadecanethiol's thiol group allows it to strongly bind to metals like gold, silver, and copper, while the hydrocarbon chain extends away from the surface. This property allows researchers to tailor the surface properties of materials at the molecular level [].

By controlling the packing density and terminal functionality of the alkanethiol chains, scientists can create SAMs with various functionalities. For instance, 1-pentadecanethiol SAMs can be used to:

  • Control wettability

    SAMs formed by 1-pentadecanethiol exhibit hydrophobic (water-repelling) properties []. This can be useful in creating microfluidic devices or surfaces that resist corrosion.

  • Biocompatibility studies

    The biocompatible nature of the hydrocarbon chain in 1-pentadecanethiol allows researchers to study protein-surface interactions and cell adhesion on these surfaces []. This knowledge is crucial in developing biomaterials for implants and biosensors.

-Pentadecanethiol in Electrochemical Studies

Electrochemical studies involve investigating the relationship between electricity and chemical reactions. 1-Pentadecanethiol plays a role here due to its ability to form well-defined and stable SAMs on electrode surfaces. These SAMs can be used to:

  • Study electron transfer processes

    By modifying the terminal group of the alkanethiol chain, researchers can influence the rate of electron transfer between the electrode and the solution []. This helps in understanding fundamental electron transfer mechanisms in various systems.

  • Corrosion protection

    SAMs formed by 1-pentadecanethiol can act as a barrier, protecting the underlying metal electrode from corrosion []. This knowledge is valuable in designing corrosion-resistant materials for various applications.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Substitution Reactions: The terminal thiol group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Self-Assembly: In the presence of gold nanoparticles, 1-pentadecanethiol can form self-assembled monolayers (SAMs), which are useful in creating functionalized surfaces for sensors and catalysis .

Research indicates that 1-pentadecanethiol exhibits antibacterial properties, particularly when used in conjunction with gold nanoparticles. These properties make it a candidate for biomedical applications, including drug delivery systems and antimicrobial coatings . Additionally, studies have shown that thiols can influence cellular responses, potentially affecting cell signaling pathways.

Several methods exist for synthesizing 1-pentadecanethiol:

  • Alkylation of Thiols: This method involves the reaction of an appropriate alkyl halide with sodium hydrosulfide.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield the corresponding alkanethiols.
  • Direct Addition: The direct addition of hydrogen sulfide to alkenes under specific conditions can also produce 1-pentadecanethiol .

1-Pentadecanethiol has diverse applications across various fields:

  • Nanotechnology: Used in the formation of self-assembled monolayers on metal surfaces, enhancing stability and functionality.
  • Biomedicine: Potential use in drug delivery systems due to its biocompatibility and ability to modify surfaces for targeted therapies.
  • Chemical Sensing: Acts as a stabilizing agent for sensors based on gold nanoparticles due to its ability to enhance surface-enhanced Raman scattering (SERS) signals .

Interaction studies involving 1-pentadecanethiol often focus on its behavior in biological systems and its interactions with metal nanoparticles. Research shows that the compound can modify the electronic properties of nanoparticles, which influences their reactivity and stability. These interactions are crucial for developing advanced materials for sensing and therapeutic applications .

Several compounds share structural similarities with 1-pentadecanethiol, particularly within the alkanethiol family. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-TetradecanethiolC14H30SShorter carbon chain; lower boiling point
1-HexadecanethiolC16H34SLonger carbon chain; different solubility properties
1-OctadecanethiolC18H38SEven longer chain; enhanced hydrophobicity
1-DodecanethiolC12H26SMid-range chain length; used in similar applications

While all these compounds are alkanethiols, 1-pentadecanethiol's unique chain length provides specific advantages in terms of solubility and interaction with nanoparticles, making it particularly useful for applications requiring precise control over surface chemistry.

XLogP3

7.7

Other CAS

25276-70-4

Wikipedia

1-Pentadecanethiol

Dates

Modify: 2023-08-16

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